molecular formula C9H10N4OS B177882 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 36209-49-1

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B177882
CAS No.: 36209-49-1
M. Wt: 222.27 g/mol
InChI Key: WNMOXHUUEHEKLB-UHFFFAOYSA-N
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Description

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 36209-49-1) is a versatile nitrogen-containing heterocyclic compound with a molecular formula of C9H10N4OS and a molecular weight of 222.27 g/mol . It is characterized by a 1,2,4-triazole core substituted with an amino group, a 4-methoxyphenyl group at the 5-position, and a thiol group, which allows it to exist in thiol-thione tautomeric forms . This compound is of significant interest in medicinal chemistry and materials science due to its broad spectrum of biological activities. In pharmacological research, this triazole derivative exhibits promising anti-inflammatory properties. Studies on structurally similar 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have demonstrated significant activity in models such as carrageenin-induced paw edema in rats . It also shows potent antimicrobial potential against a range of gram-positive and gram-negative bacteria, as supported by research on analogous triazole-thiol compounds . Furthermore, its mechanism of action may involve the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), indicating potential applications in anticancer research . Beyond pharmacology, this compound serves as a valuable building block in synthetic chemistry for constructing more complex heterocyclic systems, such as Schiff bases and lariat macrocycles . It can also act as a ligand in coordination chemistry, forming stable complexes with various metal ions . The synthesis of this compound can be achieved through conventional methods involving the cyclization of thiocarbohydrazide with substituted benzoic acids, or via more efficient, solvent-free microwave-assisted synthesis . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMOXHUUEHEKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370687
Record name 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36209-49-1
Record name 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2-Thiol

The synthesis begins with the preparation of 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol , a critical intermediate.

  • Reagents : 4-Methoxybenzohydrazide, carbon disulfide (CS₂), potassium hydroxide (KOH), ethanol.

  • Procedure :

    • 4-Methoxybenzohydrazide (10 mmol) is dissolved in ethanol (30 mL).

    • KOH (10 mmol) in ethanol (50 mL) and CS₂ (20 mmol) are added.

    • The mixture is refluxed for 5 hours until hydrogen sulfide (H₂S) evolution ceases.

    • After cooling, the solution is diluted with water and acidified with HCl to precipitate the oxadiazole-thiol intermediate.

Key Reaction :

Ar-CONHNH2+CS2KOH, EtOHAr-C(O)-N-NH-C(S)-SHClAr-1,3,4-oxadiazole-2-thiol\text{Ar-CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{Ar-C(O)-N-NH-C(S)-S}^- \xrightarrow{\text{HCl}} \text{Ar-1,3,4-oxadiazole-2-thiol}

Cyclization to 4-Amino-1,2,4-Triazole-3-Thiol

The oxadiazole-thiol intermediate undergoes cyclization with hydrazine hydrate:

  • Reagents : 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, hydrazine hydrate (N₂H₄·H₂O), pyridine.

  • Procedure :

    • The oxadiazole-thiol (10 mmol) is mixed with hydrazine hydrate (10 mmol) in pyridine (15 mL).

    • The mixture is refluxed for 4 hours.

    • Neutralization with dilute HCl precipitates the final product, which is filtered and recrystallized from ethanol.

Yield : ~70–75%.

Microwave-Assisted Solvent-Free Synthesis

Direct Cyclization Under Microwave Irradiation

To address the environmental and time constraints of conventional methods, microwave-assisted synthesis offers a greener alternative:

  • Reagents : 4-Methoxybenzaldehyde, thiosemicarbazide, hydrazine hydrate.

  • Procedure :

    • 4-Methoxybenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) are mixed in a microwave-safe vessel.

    • Hydrazine hydrate (10 mmol) is added as a catalyst.

    • The mixture is irradiated at 300 W for 8–10 minutes.

    • The crude product is washed with cold water and recrystallized from ethanol.

Advantages :

  • Time Reduction : Reaction completes in minutes vs. hours.

  • Solvent-Free : Eliminates pyridine and ethanol.

  • Yield Improvement : ~85–90%.

Alternative Pathway via Thiosemicarbazone Cyclization

Thiosemicarbazone Formation

Aryl aldehydes react with thiosemicarbazide to form thiosemicarbazones, which are cyclized to triazole-thiols:

  • Reagents : 4-Methoxybenzaldehyde, thiosemicarbazide, glacial acetic acid.

  • Procedure :

    • 4-Methoxybenzaldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) are refluxed in ethanol with acetic acid for 5 hours.

    • The thiosemicarbazone intermediate is isolated and treated with chloroacetic acid and sodium acetate in acetic acid.

    • Cyclization under reflux yields the target compound.

Mechanism :

Ar-CHO+NH2NH-C(S)-NH2AcOHAr-CH=N-NH-C(S)-NH2ΔTriazole-thiol\text{Ar-CHO} + \text{NH}2\text{NH-C(S)-NH}2 \xrightarrow{\text{AcOH}} \text{Ar-CH=N-NH-C(S)-NH}_2 \xrightarrow{\Delta} \text{Triazole-thiol}

Yield : ~65–70%.

Comparative Analysis of Methods

Parameter Conventional Microwave Thiosemicarbazone
Reaction Time 4–6 hours8–10 minutes5–8 hours
Solvent Pyridine/EtOHSolvent-freeEthanol/Acetic acid
Yield 70–75%85–90%65–70%
Environmental Impact ModerateLowModerate

Critical Considerations in Synthesis

Purification Techniques

  • Recrystallization : Ethanol is preferred for removing unreacted starting materials.

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) may enhance purity but is rarely required.

Catalytic Enhancements

  • Base Catalysis : KOH or NaOH accelerates thiolate formation during cyclization.

  • Acid Catalysis : Glacial acetic acid improves thiosemicarbazone stability .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

AMPT has been investigated for its potential therapeutic effects in several areas:

Antimicrobial Activity

AMPT and its derivatives have shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that compounds with triazole moieties exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that AMPT exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that AMPT may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and the generation of reactive oxygen species (ROS), which contribute to cell death .

Anti-inflammatory Effects

AMPT has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, indicating its potential use in treating inflammatory diseases .

Material Science Applications

Beyond pharmacological uses, AMPT has applications in material science:

Coordination Chemistry

AMPT can act as a ligand in coordination complexes with transition metals. Its thiol group allows for the formation of stable complexes, which can be utilized in catalysis or as sensors for detecting metal ions .

Organic Electronics

The incorporation of AMPT into organic electronic devices has been explored due to its electronic properties. Research indicates that films made from AMPT exhibit favorable conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer PropertiesInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces edema and cytokine production
Coordination ChemistryForms stable complexes with metals
Organic ElectronicsUsed in OLEDs and solar cells

Case Study 1: Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers evaluated the antimicrobial efficacy of AMPT against clinical isolates of bacteria. The results demonstrated that AMPT had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its viability as an alternative treatment option .

Case Study 2: Cancer Cell Apoptosis

A study conducted by Khan et al. explored the effects of AMPT on human breast cancer cells (MCF-7). The findings revealed that treatment with AMPT resulted in a significant reduction in cell viability and increased markers of apoptosis, indicating a promising avenue for cancer therapy development .

Mechanism of Action

The mechanism of action of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Antioxidant Activity

Electron-donating groups (e.g., -OCH₃, -NH₂) enhance antioxidant capacity by stabilizing free radicals via resonance or inductive effects. For example:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) showed 60–70% DPPH scavenging at 1 mM, attributed to their electron-repelling -NH₂ and -SH groups .
  • In contrast, the 4-methoxyphenyl analog exhibits moderate antioxidant activity (~50% at 1 mM), likely due to steric hindrance from the bulky methoxy group .

Antimicrobial and Antifungal Activity

  • 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated potent anti-tubercular activity (MIC = 2–8 µg/mL) against Mycobacterium tuberculosis, outperforming the 4-methoxyphenyl variant (MIC = 16 µg/mL) .
  • The 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivative exhibited antifungal activity against Candida albicans (IC₅₀ = 12.5 µg/mL), comparable to fluconazole .

Key Research Findings

Electron-Donating vs. Withdrawing Groups: Electron-donating groups (-OCH₃, -NH₂) improve antioxidant and photostabilization properties but may reduce antibacterial potency . Electron-withdrawing groups (-NO₂, -CF₃) enhance thermal stability and antimicrobial activity .

Steric Effects : Bulky substituents (e.g., tert-butylphenyl) reduce solubility but increase lipophilicity, favoring membrane penetration in antimicrobial applications .

Hybrid Derivatives : Schiff bases and disulfide derivatives (e.g., methyl disulfides) show dual functionality as antibacterials and biofilm inhibitors .

Biological Activity

4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, is a compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and anti-tubercular effects, supported by various research findings and data.

Chemical Structure

The compound's chemical formula is C9H10N4OSC_9H_{10}N_4OS, with a molecular weight of 210.26 g/mol. The structure features a triazole ring substituted with a methoxyphenyl group and a thiol functional group.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazole, including this compound, demonstrated activity against various bacterial strains by targeting the β-ketoacyl-acyl carrier protein synthase III (FabH) .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTargetActivity (MIC)
This compoundFabH0.03 µg/mL
Other TriazolesVarious0.05 - 0.1 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, derivatives were tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives exhibited notable cytotoxicity, particularly against melanoma cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundIGR3915
Other DerivativesMDA-MB-23110 - 25

Anti-Tubercular Activity

The anti-tubercular activity of this compound has been particularly promising. It was tested against Mycobacterium tuberculosis (MTB) strains using the resazurin microtiter assay (REMA), showing effective inhibition at concentrations of 5.5 µg/mL for H37Rv strains and 11 µg/mL for multi-drug-resistant strains .

Table 3: Anti-Tubercular Activity

CompoundStrain TypeMIC (µg/mL)
This compoundH37Rv5.5
MDR Strains11

The biological activity of this compound is attributed to its ability to inhibit key enzymatic pathways in pathogens. For instance:

  • Antimicrobial Action: The compound inhibits FabH, crucial for fatty acid synthesis in bacteria.
  • Anticancer Mechanism: It induces apoptosis in cancer cells through mitochondrial pathways.
  • Anti-TB Activity: It targets multiple enzymes involved in the metabolic processes of MTB.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

  • Study on Anti-TB Activity: A study demonstrated that the compound significantly reduced bacterial load in infected macrophages.
  • Cytotoxicity Evaluation: In vitro tests showed enhanced cytotoxic effects when combined with known chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides or S-alkylation. For example, S-alkylation of the thiol group with (3-bromopropyl)benzene in isopropanol with sodium hydroxide yields derivatives (e.g., 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole) . Microwave-assisted synthesis using Milestone Flexi Wave systems improves reaction efficiency and purity . Critical parameters include solvent choice (e.g., methanol for aldehyde condensations ), temperature control (25–80°C), and stoichiometric ratios .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N stretches in triazole rings at 1600–1500 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–7.5 ppm) .
  • Elemental Analysis (CHNS) : Validates purity (>95% for research-grade compounds) .
  • UV-Vis Spectroscopy : Monitors coordination with metal ions (e.g., d-d transitions in Cu(II) complexes at ~600 nm) .

Q. What are common derivatives of this compound, and how are they prepared for functional studies?

  • Methodology :

  • Schiff Bases : React with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol to form imine-linked derivatives .
  • Metal Complexes : Coordinate with Ni(II), Cu(II), or Zn(II) in alcoholic media; square planar (Cu) or tetrahedral (Zn) geometries confirmed via magnetic susceptibility .
  • Mannich Bases : Synthesized via three-component reactions with formaldehyde and secondary amines .

Advanced Research Questions

Q. How does structural modification (e.g., substituent addition) influence antiradical activity?

  • Methodology :

  • DPPH Assay : Measures scavenging activity (e.g., 88.89% at 1×10⁻³ M for 2-hydroxybenzylidene derivatives) .
  • Structure-Activity Trends :
  • Adding 4-fluorobenzylidene reduces activity by ~20% .
  • 2-Hydroxybenzylidene derivatives retain >50% activity even at 1×10⁻⁴ M .
  • Computational Modeling : DFT studies correlate electron-withdrawing groups with enhanced radical quenching .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar triazole-thiols?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., antimicrobial vs. antiradical assays) .
  • Dosage Optimization : Test concentration ranges (10⁻⁶–10⁻³ M) to identify threshold effects .
  • In Silico ADME/Tox : Predict bioavailability and off-target interactions using tools like SwissADME .

Q. How do coordination geometries of metal complexes affect their electrochemical or catalytic applications?

  • Methodology :

  • Cyclic Voltammetry : Cu(II) complexes show reversible redox peaks (E₁/₂ = +0.25 V vs. Ag/AgCl) suitable for nitrite sensing .
  • X-ray Crystallography : Confirms square planar (Cu) vs. tetrahedral (Zn) geometries, impacting ligand field stabilization .
  • Electrochemical Sensors : Hybrid silsesquioxane-modified electrodes detect sulfhydryl compounds at nM levels .

Q. What mechanistic insights explain the divergent reactivity of thiol vs. amino groups in functionalization reactions?

  • Methodology :

  • pH-Dependent Studies : Thiols (pKa ~8–10) deprotonate in basic media, favoring S-alkylation, while amino groups (pKa ~4–6) react in acidic conditions .
  • Kinetic Monitoring : Use LC-MS to track intermediate formation (e.g., thiyl radicals in oxidative coupling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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